N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide is an organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The presence of the fluorophenyl group in this compound enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide typically involves multiple steps, including ring closure reactions, Suzuki reactions, hydrolysis, and amidation reactions . One common method involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyridine core, followed by the introduction of the fluorophenyl group through a Suzuki coupling reaction. The final step involves the amidation of the carboxylic acid derivative to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors and microchannel reactors to enhance reaction efficiency and yield. These methods allow for better control of reaction conditions and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazo[1,2-a]pyridine derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
Scientific Research Applications
N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s biological activity makes it a valuable tool in studying various biological processes and pathways.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for targeting specific diseases.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide: Another imidazo[1,2-a]pyridine derivative with similar structural features.
Imidazo[1,2-a]pyridinones: Compounds with a similar core structure but different functional groups.
KRAS G12C inhibitors: Compounds that utilize the imidazo[1,2-a]pyridine scaffold for targeted cancer therapy.
Uniqueness
N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C14H10FN3O |
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Molecular Weight |
255.25 g/mol |
IUPAC Name |
N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H10FN3O/c15-10-5-1-2-6-11(10)17-14(19)12-9-18-8-4-3-7-13(18)16-12/h1-9H,(H,17,19) |
InChI Key |
LBSAXTZBIIIAMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN3C=CC=CC3=N2)F |
Origin of Product |
United States |
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